molecular formula C19H28N2O B8109604 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide

2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide

Cat. No.: B8109604
M. Wt: 300.4 g/mol
InChI Key: DXYXWGQRMXXEKY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-diethylacetamide is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-diethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 2,3-Dihydrospiro[indene-1,4’-piperidine], through a cyclization reaction.

    Acylation Reaction: The spirocyclic intermediate is then subjected to an acylation reaction with N,N-diethylacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indene or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis

Properties

IUPAC Name

N,N-diethyl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-3-21(4-2)18(22)13-15-14-19(9-11-20-12-10-19)17-8-6-5-7-16(15)17/h5-8,15,20H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXWGQRMXXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1CC2(CCNCC2)C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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